

# An In-depth Technical Guide to Octafluorocyclobutane (CAS Number: 115-25-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Octafluorocyclobutane

Cat. No.: B090634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Octafluorocyclobutane**, with the chemical formula  $C_4F_8$ , is a synthetic, colorless, and odorless gas.<sup>[1][2]</sup> It is a perfluorinated cycloalkane, a derivative of cyclobutane where all hydrogen atoms are substituted with fluorine. This substitution imparts exceptional chemical and thermal stability to the molecule.<sup>[3][4]</sup> **Octafluorocyclobutane** is also known by various synonyms including perfluorocyclobutane, Halocarbon C-318, and refrigerant RC318.<sup>[1][5]</sup> This document provides a comprehensive overview of its properties, experimental protocols for their determination, and key applications, with a focus on data relevant to research and development.

## Core Properties of Octafluorocyclobutane

The following tables summarize the key physical, thermodynamic, and safety properties of **octafluorocyclobutane**.

## Physical and Chemical Properties

| Property                               | Value                         | Units                                      |
|----------------------------------------|-------------------------------|--------------------------------------------|
| Molecular Formula                      | C <sub>4</sub> F <sub>8</sub> | -                                          |
| CAS Number                             | 115-25-3                      | -                                          |
| Molecular Weight                       | 200.03                        | g/mol <a href="#">[6]</a>                  |
| Boiling Point                          | -6 to -5.8                    | °C <a href="#">[7]</a> <a href="#">[8]</a> |
| Melting/Freezing Point                 | -41.4 to -40.2                | °C <a href="#">[6]</a> <a href="#">[8]</a> |
| Vapor Pressure                         | 270 (at 20°C)                 | kPa <a href="#">[8]</a>                    |
| Critical Temperature                   | 115.3                         | °C <a href="#">[9]</a>                     |
| Critical Pressure                      | 2.79                          | MPa <a href="#">[9]</a>                    |
| Gas Density (at 21.1°C,<br>101.33 kPa) | 8.284                         | kg/m <sup>3</sup> <a href="#">[5]</a>      |
| Liquid Density (at 25°C)               | 1.495                         | g/cm <sup>3</sup> <a href="#">[5]</a>      |
| Water Solubility (at 25°C)             | 0.0236                        | mg/mL <a href="#">[6]</a>                  |

## Safety and Environmental Data

| Property                               | Value          | Notes                                   |
|----------------------------------------|----------------|-----------------------------------------|
| Flammability                           | Non-flammable  | <a href="#">[7]</a>                     |
| Auto-ignition Temperature              | Not applicable | <a href="#">[8]</a>                     |
| LC50 (Inhalation, Rat, 4h)             | 80%            | No deaths observed. <a href="#">[1]</a> |
| Global Warming Potential<br>(100-year) | 10,300         | <a href="#">[10]</a>                    |
| Ozone Depletion Potential<br>(ODP)     | 0              | <a href="#">[11]</a>                    |

## Experimental Protocols

The data presented in this guide are determined by standardized experimental methodologies. Below are detailed descriptions of the likely protocols employed for key properties.

## Determination of Boiling Point

The boiling point of liquefied gases like **octafluorocyclobutane** is typically determined using a method analogous to ASTM D7096, which focuses on the boiling range distribution by gas chromatography.

- **Sample Preparation:** A liquefied gas sample is carefully transferred to a suitable sample introduction system for a gas chromatograph (GC).
- **Instrumentation:** A GC equipped with a nonpolar capillary column and a flame ionization detector (FID) is used.
- **Analysis:** The sample is injected into the GC. The column temperature is ramped up at a controlled, linear rate. This separates the components of the gas by their boiling points.
- **Calibration:** A calibration curve is generated by running a known mixture of hydrocarbons with a wide range of boiling points under the same chromatographic conditions.
- **Data Interpretation:** The retention time of the **octafluorocyclobutane** peak is correlated with the calibration curve to determine its boiling point.

## Vapor Pressure Measurement

The vapor pressure of liquefied gases is commonly measured using a method based on ASTM D1267 or ASTM D6897 (Expansion Method).

- **Apparatus:** A specialized pressure vessel (vapor pressure apparatus) equipped with two chambers, a pressure gauge, and valves is used.
- **Sample Introduction:** The lower chamber of the apparatus is filled with the liquid **octafluorocyclobutane** sample, ensuring no vapor is trapped.
- **Equilibration:** The apparatus is immersed in a constant-temperature water bath maintained at the desired temperature (e.g., 37.8 °C).

- **Measurement:** The apparatus is vigorously shaken to promote equilibrium between the liquid and vapor phases. The pressure reading on the gauge is recorded once it stabilizes. This represents the gauge vapor pressure at that temperature.

## Spectroscopic Analysis

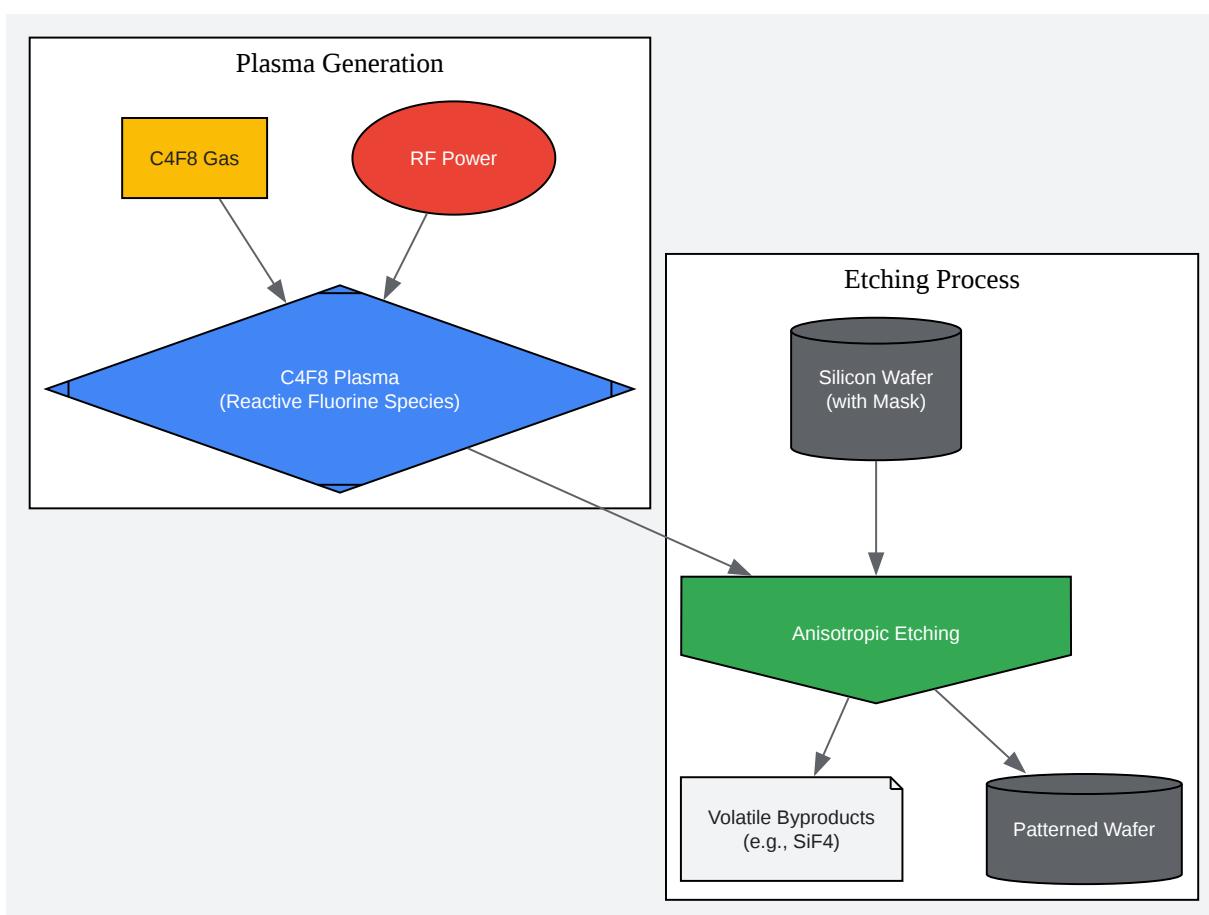
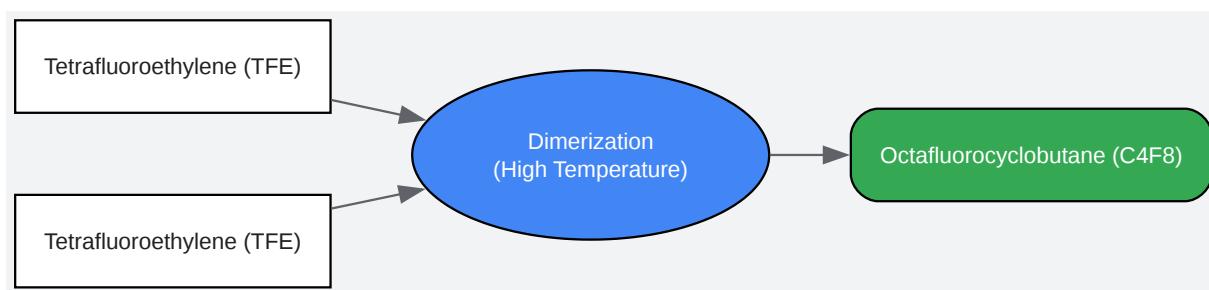
Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^{19}\text{F}$  NMR)

- **Sample Preparation:** A gaseous sample of **octafluorocyclobutane** is introduced into a high-pressure NMR tube.
- **Instrumentation:** A high-field NMR spectrometer equipped with a fluorine probe is used.
- **Data Acquisition:** The spectrometer is tuned to the  $^{19}\text{F}$  frequency. Due to the wide chemical shift range of fluorine, a large spectral width is initially set to locate all signals.
- **Referencing:** The chemical shifts are referenced to an external standard, typically  $\text{CFCl}_3$  at 0.0 ppm.
- **Analysis:** The resulting spectrum provides information on the chemical environment of the fluorine atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Cell:** A gas cell with a long path length (often several meters, achieved with internal mirrors) is used to ensure sufficient interaction between the infrared beam and the low-concentration gas sample.
- **Background Spectrum:** A background spectrum is collected with the gas cell filled with an inert gas (e.g., nitrogen) to account for atmospheric and instrumental absorptions.
- **Sample Spectrum:** The gas cell is evacuated and then filled with the **octafluorocyclobutane** sample. A spectrum of the sample is then recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce an absorbance or transmittance spectrum, revealing the vibrational modes of the C-F bonds.

## Gas Chromatography-Mass Spectrometry (GC-MS)



- Instrumentation: A GC is coupled to a mass spectrometer (MS). A capillary column suitable for separating volatile fluorocarbons is installed in the GC.
- Sample Injection: A gaseous sample is injected into the GC, where it is vaporized and carried by an inert gas through the column.
- Separation: The components of the sample are separated based on their volatility and interaction with the column's stationary phase.
- Ionization and Mass Analysis: As **octafluorocyclobutane** elutes from the GC column, it enters the MS, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint.

## Key Applications and Logical Workflows

**Octafluorocyclobutane**'s unique properties make it valuable in several high-technology applications.

## Synthesis Pathway

The primary industrial synthesis of **octafluorocyclobutane** is through the dimerization of tetrafluoroethylene (TFE).<sup>[9]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. grokipedia.com [grokipedia.com]
- 2. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 3. intertekinform.com [intertekinform.com]
- 4. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]
- 5. oecd.org [oecd.org]
- 6. store.astm.org [store.astm.org]
- 7. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D1267 - eralytics [eralytics.com]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octafluorocyclobutane (CAS Number: 115-25-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090634#octafluorocyclobutane-cas-number-115-25-3-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)